molecular formula C21H25ClN2O3 B306663 N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide

N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide

Cat. No. B306663
M. Wt: 388.9 g/mol
InChI Key: NZFIENOXGKJQRA-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide, also known as C16, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound has been found to possess several unique properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, which are proteins that play a key role in the development of various diseases. It has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer drugs. However, there are also some limitations associated with the use of this compound in lab experiments. For example, it can be difficult to obtain pure samples of this compound, and its solubility in water is relatively low, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions that researchers can explore with respect to N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide. One potential area of research is the development of new drugs that are based on the structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound, which could help to identify new targets for the development of cancer drugs. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-chlorobenzyl bromide in the presence of a base, followed by the addition of 3-methylbutanohydrazide. The reaction mixture is then heated under reflux conditions for several hours to yield the final product. The purity of the product can be confirmed by various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to be effective against various types of cancer, including breast, lung, and colon cancer.

properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

N-[(E)-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-methylbutanamide

InChI

InChI=1S/C21H25ClN2O3/c1-4-26-20-12-16(13-23-24-21(25)10-15(2)3)8-9-19(20)27-14-17-6-5-7-18(22)11-17/h5-9,11-13,15H,4,10,14H2,1-3H3,(H,24,25)/b23-13+

InChI Key

NZFIENOXGKJQRA-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC(C)C)OCC2=CC(=CC=C2)Cl

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC(C)C)OCC2=CC(=CC=C2)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC(C)C)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

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